![molecular formula C22H20N2O5 B4961764 methyl 3-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B4961764.png)
methyl 3-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate
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Overview
Description
Methyl 3-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate is a synthetic compound that belongs to the class of naphthalene derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of methyl 3-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation. It also scavenges free radicals and inhibits the activity of enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
Methyl 3-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the levels of reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
Methyl 3-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in scientific research. However, it also has some limitations. It is a synthetic compound and may not accurately reflect the effects of natural compounds. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on methyl 3-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate. One possible direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its effects on other signaling pathways involved in inflammation and oxidative stress. Furthermore, it may be useful to investigate the potential synergistic effects of this compound with other natural compounds or drugs.
Synthesis Methods
The synthesis of methyl 3-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate involves the reaction of 3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenylamine with methyl 3-amino-4-hydroxybenzoate in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. The purity and yield of the product can be improved by using appropriate purification techniques such as column chromatography or recrystallization.
Scientific Research Applications
Methyl 3-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
methyl 3-[(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-28-22(27)14-5-4-6-15(13-14)23-18-19(24-9-11-29-12-10-24)21(26)17-8-3-2-7-16(17)20(18)25/h2-8,13,23H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRAMKZXVGREIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoate |
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